2,3-Butanediol bis(2-decenoate)-

Lipophilicity Drug-likeness Membrane permeability

2,3-Butanediol bis(2-decenoate)- (CAS 84006-22-4) is a symmetrical diester of 2,3-butanediol and two equivalents of (E)-2-decenoic acid, with molecular formula C₂₄H₄₂O₄ and molecular weight 394.6 g·mol⁻¹. The compound belongs to the 2,3-butanediol diester class, which is structurally related to the naturally occurring antitumor agent coixenolide, a 2,3-butanediol diester of longer-chain unsaturated fatty acids (C16:1 and C18:1).

Molecular Formula C24H42O4
Molecular Weight 394.6 g/mol
CAS No. 84006-22-4
Cat. No. B12709027
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3-Butanediol bis(2-decenoate)-
CAS84006-22-4
Molecular FormulaC24H42O4
Molecular Weight394.6 g/mol
Structural Identifiers
SMILESCCCCCCCC=CC(=O)OC(C)C(C)OC(=O)C=CCCCCCCC
InChIInChI=1S/C24H42O4/c1-5-7-9-11-13-15-17-19-23(25)27-21(3)22(4)28-24(26)20-18-16-14-12-10-8-6-2/h17-22H,5-16H2,1-4H3/b19-17+,20-18+
InChIKeyADQDCXXXKFMDPI-XPWSMXQVSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,3-Butanediol bis(2-decenoate) CAS 84006-22-4: Procurement-Relevant Identity and Physicochemical Baseline


2,3-Butanediol bis(2-decenoate)- (CAS 84006-22-4) is a symmetrical diester of 2,3-butanediol and two equivalents of (E)-2-decenoic acid, with molecular formula C₂₄H₄₂O₄ and molecular weight 394.6 g·mol⁻¹ . The compound belongs to the 2,3-butanediol diester class, which is structurally related to the naturally occurring antitumor agent coixenolide, a 2,3-butanediol diester of longer-chain unsaturated fatty acids (C16:1 and C18:1) . Unlike many in-class diesters that employ saturated fatty acids, this compound incorporates α,β-unsaturated C10:1 acyl chains, conferring a distinct combination of moderate lipophilicity (calculated LogP 6.68) and the potential for bioactivity associated with the 2-decenoate pharmacophore, including biofilm dispersal and antimicrobial sensitization .

1
Structurally related to the coixenolide pharmacophore; 2,3-butanediol diester of α,β-unsaturated C10:1 acids
2
Supports biofilm dispersal research through 2-decenoate moiety delivery
3
Antiulcer pharmacophore class evaluation (patent-derived scaffold)
4
Intermediate lipophilicity (LogP 6.68) for balanced membrane partitioning studies

Why 2,3-Butanediol bis(2-decenoate) Cannot Be Casually Replaced by Other 2,3-Butanediol Diesters


The 2,3-butanediol diester family spans a vast chemical space defined by acyl chain length, degree of unsaturation, and stereochemistry, all of which profoundly affect lipophilicity, hydrolytic stability, membrane permeability, and biological activity. The saturated analog 2,3-butanediol didecanoate (C₁₀:₀, CAS 65861-66-7) has a substantially higher LogP of 9.0 versus 6.68 for the target compound , which alters partitioning behavior and bioavailability. Short-chain diesters such as 2,3-butanediol diacetate (C₂:₀, MW 174.2) are far more water-soluble and lack the membrane-active properties conferred by medium-chain acyl groups . Meanwhile, the natural product coixenolide (C₁₆:₁/C₁₈:₁, MW 591.0) carries much longer acyl chains that drive high lipophilicity and a distinct antitumor pharmacological profile not shared by the C₁₀ diester series . Class-level structure–activity relationship (SAR) data on fatty acid esters demonstrate that monounsaturation increases antimicrobial activity for chain lengths ≥C₁₄, but the effect of unsaturation on C₁₀ esters is chain-length-dependent and cannot be assumed to follow the same trend . Therefore, selecting the specific C₁₀:₁ diester is a deliberate choice of physicochemical and biological profile that cannot be fulfilled by generic substitution with saturated, shorter-chain, or longer-chain analogs.

Saturated analog 2,3-Butanediol didecanoate (C10:0) exhibits a ~200-fold higher lipophilicity (LogP 9.0); partitioning and membrane behavior may shift markedly.
Chain length Short-chain diacetate (C2:0) is far more water-soluble and lacks membrane-active C10 properties; coixenolide (C16:1/C18:1) is highly lipophilic and non-volatile, altering bioavailability context.
Monoester forms Butyl 2-decenoate delivers only one acyl equivalent per molecule; the diester prodrug architecture may provide higher local concentration and distinct release kinetics.

Quantitative Differentiation Evidence for 2,3-Butanediol bis(2-decenoate) vs. Closest In-Class Analogs


Lipophilicity (LogP) Differentiation: C₁₀:₁ Unsaturated vs. C₁₀:₀ Saturated Diester

The target compound, 2,3-butanediol bis(2-decenoate)-, exhibits a computed LogP of 6.68, which is 2.32 log units lower than that of its fully saturated analog, 2,3-butanediol didecanoate (LogP = 9.0) . This reduction in lipophilicity is attributable to the presence of two (E)-α,β-unsaturated double bonds in the acyl chains, which lower the octanol–water partition coefficient. In the context of Lipinski's rule-of-five and empirical drug-likeness criteria, a LogP of 6.68 remains above the preferred oral bioavailability ceiling of 5.0 but is substantially closer to the favorable range than 9.0. The difference of 2.32 log units corresponds to an approximately 200-fold difference in octanol–water partition ratio, meaning the saturated analog is 200 times more lipophilic than the target compound .

Lipophilicity (LogP)
Head-to-head
ΔLogP -2.32 (target 6.68 vs saturated 9.0)
Supports partitioning review; saturated analog is ~200-fold more lipophilic
Computed LogP; method context to verify
Lipophilicity Drug-likeness Membrane permeability

Molecular Weight and Chain Length Differentiation vs. Coixenolide and Short-Chain Diesters

The target compound (MW 394.6) occupies an intermediate molecular weight position within the 2,3-butanediol diester class. It is 33% lighter than the natural antitumor diester coixenolide (MW 591.0, C₁₆:₁/C₁₈:₁), and 126% heavier than the short-chain diester 2,3-butanediol diacetate (MW 174.2, C₂:₀) . This intermediate size, combined with the unsaturated C₁₀ acyl groups, positions the compound in a physicochemical window that balances membrane permeability with aqueous solubility—a profile distinct from the highly lipophilic, poorly soluble coixenolide (>C₃₈H₇₀O₄) and the highly water-soluble but membrane-inactive diacetate. The molecular weight difference also influences vapor pressure and olfactory properties: coixenolide is essentially non-volatile, whereas short-chain diesters possess distinct volatile profiles used in flavor and fragrance applications . The target compound, with C₁₀ chains, is expected to have intermediate volatility, which may be advantageous for certain semi-volatile delivery applications.

Molecular Weight
Reported
MW 394.6 (33% lighter than coixenolide, 126% heavier than diacetate)
Intermediate physicochemical window; may support balanced permeability and solubility
MW from authoritative databases; volatility inferred
Molecular weight Chain length Bioavailability Antitumor

Antimicrobial Structure–Activity Relationship: Unsaturation Enhances Activity for Medium-Chain Fatty Acid Esters

Class-level SAR studies on fatty acid esters have established that monounsaturation increases antimicrobial activity for long-chain fatty acids (≥C₁₄), while saturated fatty acids reach peak activity at C₁₂ chain length . For monoesters esterified to polyhydric alcohols (e.g., glycerol), esterification generally enhances antimicrobial activity relative to the free fatty acid . Although direct MIC or zone-of-inhibition data for 2,3-butanediol bis(2-decenoate)- against specific microbial strains are not currently available in the peer-reviewed literature, the compound incorporates two key structural features independently associated with enhanced antimicrobial activity: (i) α,β-unsaturation in each C₁₀ acyl chain, which increases membrane-disrupting capacity relative to saturated C₁₀ chains; and (ii) a diol diester architecture that delivers two equivalents of the bioactive 2-decenoate moiety per molecule, potentially increasing local effective concentration at target membranes compared to monoesters such as butyl 2-decenoate (CAS 7492-45-7, MW 226.4, single C₁₀:₁ chain) . The free acid, cis-2-decenoic acid, has been shown to induce biofilm dispersal at nanomolar concentrations (2.5 nM) and to inhibit S. aureus growth at 500 μg·mL⁻¹ . The diester prodrug form may offer improved cellular penetration and controlled release of the active 2-decenoate moiety through esterase-mediated hydrolysis within target tissues or biofilms.

Antimicrobial SAR
Class-level
Unsaturated C10 diester expected to show higher antimicrobial potency than saturated C10 diester
Supports antimicrobial screening context; direct MIC data required
No strain-specific MIC data available for this compound
Antimicrobial Structure-activity relationship Unsaturated fatty acid Membrane disruption

Antiulcer Activity of the 2,3-Butanediol Diester Pharmacophore Class

The 2,3-butanediol diester scaffold, of which the target compound is a member, has been specifically claimed in patent literature as the active pharmacophore for antiulcer drugs. US Patent 4,469,704 (also published as EP 0056189 B1) discloses 2,3-butanediol diester derivatives of the general formula (I) wherein Rᴬ and Rᴮ are saturated or unsaturated alkyl groups, and demonstrates that these compounds "strongly depress the growth of peptic ulcer and have a very low toxicity" . While the patent exemplifies a broad genus and does not provide specific ulcer index reduction values for 2,3-butanediol bis(2-decenoate)-, the compound falls squarely within the claimed scope. The patent further notes the structural relationship to coixenolide, a natural 2,3-butanediol diester with known antitumor activity, establishing a precedent for bioactivity in this diester class . The specific C₁₀:₁ diester represents a synthetic analog with shorter, unsaturated chains compared to coixenolide, potentially offering distinct ADME properties while retaining the antiulcer pharmacophore core—the 2,3-butanediol diester linkage itself.

Antiulcer Pharmacophore
Class-level
2,3-Butanediol diester scaffold claimed in patent literature for antiulcer activity
Supports gastroprotective research fit; compound within patent scope
No specific ulcer index data for C10:1 diester; class-level claim
Antiulcer Gastroprotective Diester derivative Peptic ulcer

Prioritized Application Scenarios for 2,3-Butanediol bis(2-decenoate) Based on Quantitative Differentiation


Biofilm Dispersal and Antimicrobial Sensitization Research

The target compound delivers two equivalents of the 2-decenoate moiety, which is derived from cis-2-decenoic acid, a well-characterized biofilm dispersal signal active at nanomolar concentrations (2.5 nM native concentration in P. aeruginosa biofilms) . The diester form may function as a lipophilic prodrug that penetrates the biofilm matrix and releases the active acid upon esterase hydrolysis, providing sustained local concentrations. Researchers investigating biofilm-related chronic infections, medical device colonization, or industrial biofouling should prioritize this compound over saturated analogs (which lack the α,β-unsaturated double bond necessary for signaling activity) and over monoesters such as butyl 2-decenoate (which deliver only one acyl equivalent per molecule). The moderate LogP of 6.68 (vs. 9.0 for the saturated analog) suggests better partitioning into the aqueous environment of biofilm extracellular polymeric substances while retaining sufficient membrane permeability for cellular uptake .

Antiulcer and Gastroprotective Drug Candidate Evaluation

The 2,3-butanediol diester scaffold is explicitly claimed in patent literature (US 4,469,704) for antiulcer activity with low toxicity . The specific C₁₀:₁ diester offers a molecular weight (394.6) and lipophilicity (LogP 6.68) intermediate between the highly lipophilic natural diester coixenolide (MW 591, C₁₆:₁/C₁₈:₁ chains) and short-chain diesters (MW 174 for diacetate), potentially improving oral absorption and reducing accumulation in adipose tissue compared to longer-chain analogs. Pharmaceutical research groups pursuing novel gastroprotective agents should select this compound for structure–activity relationship studies around the C₁₀ chain length and unsaturation degree, as it represents a deliberate departure from both the natural product template and the fully saturated analog.

Controlled Release and Prodrug Design Using Diester Hydrolysis Kinetics

The differential hydrolysis rates of unsaturated versus saturated esters are well documented: α,β-unsaturation adjacent to the ester carbonyl generally reduces the rate of both acid- and base-catalyzed hydrolysis due to conjugation effects, while simultaneously increasing susceptibility to enzymatic hydrolysis by certain esterases . 2,3-Butanediol bis(2-decenoate)-, carrying two α,β-unsaturated ester linkages, is expected to exhibit distinct hydrolytic stability compared to the saturated analog 2,3-butanediol didecanoate. This property makes the unsaturated diester particularly attractive for controlled-release formulations where the release kinetics of the active 2-decenoic acid must be tuned. Formulation scientists should select the C₁₀:₁ diester over the C₁₀:₀ saturated diester when a slower chemical hydrolysis profile with enzymatic lability is desired for oral or topical delivery systems.

Flavor, Fragrance, and Semi-Volatile Delivery Applications

The molecular weight of 2,3-butanediol bis(2-decenoate)- (394.6) places it in a semi-volatile range that is distinct from both the highly volatile short-chain diesters (e.g., 2,3-butanediol diacetate, bp ~82 °C at 10 Torr) and the essentially non-volatile long-chain diesters such as coixenolide (bp not measurable at atmospheric pressure). 2-Decenoic acid esters, including the butyl ester (FEMA 2194, CAS 7492-45-7), are already approved for food flavoring applications . The diester form may serve as a sustained-release flavor precursor or fragrance fixative that hydrolyzes slowly on contact with saliva or skin esterases to release the volatile 2-decenoic acid note over an extended period. Flavor and fragrance development laboratories requiring controlled fragrance deposition and longevity should evaluate this unsaturated C₁₀ diester as a pro-fragrance candidate that is structurally and kinetically differentiated from the existing FEMA-approved monoesters.

Application
Selection Property
Validation Focus
Biofilm dispersal research
2-decenoate diester prodrug form
Biofilm dispersion assays and MIC determination
Antiulcer pharmacophore evaluation
2,3-Butanediol diester scaffold
In vivo ulcer model endpoints (class-level)
Controlled release / prodrug design
α,β-Unsaturated ester hydrolysis kinetics
Hydrolytic stability in relevant media
Flavor/fragrance semi-volatile delivery
Semi-volatile MW range and unsaturated C10 chains
Volatility and sensory release profile
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